molecular formula C19H19N3O5S B2604277 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-78-6

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2604277
CAS No.: 941901-78-6
M. Wt: 401.44
InChI Key: YLBMZSQVNLUILA-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing compounds within the same chemical family as "N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide". These compounds often feature a 1,3,4-oxadiazole moiety and are synthesized through various chemical reactions, aiming at yielding compounds with potential biological activities. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives involves converting aromatic organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole-thiols, which are then reacted with different electrophiles to obtain the target compounds (Rehman et al., 2013).

Biological Screening

These compounds have been screened for various biological activities, including their potential as enzyme inhibitors. For example, certain derivatives have shown activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential for treating conditions associated with these enzymes' malfunction or overactivity (Rehman et al., 2013).

Pharmacological Evaluation

Further pharmacological evaluation of these compounds has revealed their antibacterial, anti-enzymatic, and hemolytic activities. For instance, a series of N-substituted derivatives has been designed and synthesized, showing notable antibacterial and anti-enzymatic potential, supported by hemolytic activity assessments. These evaluations provide insights into the compounds' safety and efficacy profiles, indicating their therapeutic potential in treating various bacterial infections and enzymatic disorders (Nafeesa et al., 2017).

Computational and Pharmacological Insights

Computational and pharmacological studies on 1,3,4-oxadiazole and pyrazole novel derivatives have also been conducted to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such comprehensive evaluations help in understanding the molecular basis of the compounds' actions and their potential as therapeutic agents in treating various conditions, including cancer, inflammation, and pain (Faheem, 2018).

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-4-5-13(2)16(10-12)18-21-22-19(27-18)20-17(23)11-28(24,25)15-8-6-14(26-3)7-9-15/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMZSQVNLUILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.